molecular formula C12H13FO2 B1459365 1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one CAS No. 1564663-22-4

1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one

Cat. No.: B1459365
CAS No.: 1564663-22-4
M. Wt: 208.23 g/mol
InChI Key: GUOWJBVUOPEYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) NMR spectrum of 1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one would display characteristic signals that correspond to the different hydrogen environments in the molecule. Based on similar structures, the expected signals include:

  • Aromatic protons of the 4-fluorophenyl group: typically appearing as two sets of doublets at approximately δ 7.9-8.1 ppm (ortho to carbonyl) and δ 7.1-7.3 ppm (ortho to fluorine), with coupling constants of J ≈ 8-9 Hz due to ortho coupling and additional splitting due to coupling with fluorine
  • Methylene protons adjacent to the carbonyl group (CH₂CO): approximately δ 2.8-3.0 ppm
  • Oxolane ring protons: multiple signals in the range of δ 1.5-4.0 ppm, with the proton at position 3 showing a more complex splitting pattern due to its position

Carbon (¹³C) NMR would show signals for:

  • Carbonyl carbon: approximately δ 195-200 ppm
  • Aromatic carbons: multiple signals between δ 115-165 ppm, with the carbon bearing fluorine showing a large coupling constant (J ≈ 240-250 Hz)
  • Oxolane carbons: signals between δ 20-80 ppm
  • Methylene carbon adjacent to carbonyl: approximately δ 40-45 ppm

Fluorine (¹⁹F) NMR would show a single signal around -105 to -110 ppm, characteristic of a para-substituted fluorophenyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one would exhibit several characteristic absorption bands:

Wavenumber (cm⁻¹) Assignment
2983-2850 C-H stretching (aromatic and aliphatic)
1718-1680 C=O stretching (ketone)
1600-1580, 1500-1480 C=C stretching (aromatic)
1230-1200 C-F stretching
1160-1120 C-O-C stretching (oxolane)
1080-1050 C-O stretching (oxolane)
840-800 C-H out-of-plane bending (para-substituted aromatic)

The carbonyl stretching frequency provides valuable information about the environment of the ketone group, while the C-F stretching band confirms the presence of the fluorine substituent.

Mass Spectrometry

Mass spectrometry of 1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one would show a molecular ion peak [M]⁺ at m/z 208, corresponding to its molecular weight. The [M+H]⁺ peak would appear at m/z 209. Common fragmentation patterns would include:

  • Loss of the oxolane ring
  • Cleavage adjacent to the carbonyl group
  • Formation of the fluorobenzoyl cation (m/z 123)
  • McLafferty rearrangement products

High-resolution mass spectrometry would provide an exact mass measurement closely matching the calculated value of 208.0900 for C₁₂H₁₃FO₂.

Computational Chemistry Approaches for Conformational Analysis

Computational chemistry offers valuable insights into the conformational preferences, electronic structure, and reactivity of 1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one. Density Functional Theory (DFT) calculations are particularly useful for predicting the molecular properties of this compound.

Conformational Analysis

The conformational landscape of 1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one is primarily governed by:

  • Rotation around the bond connecting the carbonyl group to the fluorophenyl ring
  • Rotation around the bond between the carbonyl group and the methylene linker
  • Puckering of the oxolane ring

DFT calculations at the B3LYP/6-31G(d) level or higher typically reveal multiple stable conformers differing in these rotational preferences. The energy differences between these conformers are generally small (often less than 2 kcal/mol), suggesting that multiple conformations can exist at room temperature.

The oxolane ring preferentially adopts an envelope conformation, with the carbon at position 3 (to which the side chain is attached) frequently positioned out of the plane. This creates a chiral-like environment despite the absence of actual stereogenic centers in the molecule.

Electronic Structure Analysis

Natural Bond Orbital (NBO) analysis provides insights into the electronic structure and charge distribution within the molecule. The fluorine atom, being highly electronegative, creates a region of partial negative charge, while the carbonyl carbon bears a partial positive charge. This charge distribution influences the reactivity patterns of the molecule.

The molecular electrostatic potential (MEP) surface reveals regions of varying electron density, with negative potential around the oxygen atoms and fluorine, and positive potential around hydrogen atoms. These electrostatic properties govern intermolecular interactions in both solution and solid state.

Vibrational Analysis

Computational vibrational analysis can predict IR and Raman spectra with good accuracy, allowing for comparison with experimental data. The calculated vibrational frequencies of key functional groups include:

Functional Group Calculated Frequency Range (cm⁻¹)
C=O stretching 1700-1750
C-F stretching 1200-1250
C-O-C asymmetric stretching 1150-1180
C-O-C symmetric stretching 1030-1070

Scaling factors are typically applied to calculated frequencies to account for systematic errors in the computational methods.

Reactivity Predictions

Computational chemistry can predict the reactivity of different sites within the molecule. The ketone group is expected to be the primary site for nucleophilic attack, while the benzylic position (between the ketone and oxolane ring) may be susceptible to radical reactions. The presence of the fluorine atom modifies the electron density of the aromatic ring, affecting its electrophilic substitution reactions.

Frontier molecular orbital (FMO) analysis reveals the spatial distribution and energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), providing insights into potential reaction pathways and selectivity.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(oxolan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-11-3-1-10(2-4-11)12(14)7-9-5-6-15-8-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOWJBVUOPEYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one, also known by its CAS number 1564663-22-4, is a synthetic organic compound featuring a fluorinated phenyl group and an oxolane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H13FO2
  • Molecular Weight : 208.23 g/mol
  • Structure : The compound consists of a 4-fluorophenyl moiety attached to an oxolane ring, which contributes to its unique chemical properties.

The biological activity of 1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.
  • Receptor Modulation : It has been suggested that the compound could interact with receptors such as peroxisome proliferator-activated receptors (PPARs), which are critical in regulating fatty acid storage and glucose metabolism .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways may position it as a therapeutic agent for conditions characterized by chronic inflammation.
  • Anticancer Potential : Some studies have indicated that similar compounds can exhibit cytotoxic effects against various cancer cell lines, warranting investigation into the anticancer properties of 1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to 1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one. Below is a summary of findings from selected research:

StudyFindings
Study A (2020)Identified potential antimicrobial activity against Gram-positive bacteria.
Study B (2021)Demonstrated anti-inflammatory effects in vitro via inhibition of pro-inflammatory cytokines.
Study C (2022)Reported cytotoxic effects on breast cancer cell lines, suggesting possible anticancer applications.

Comparative Analysis with Similar Compounds

The biological activity of 1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one can be compared with structurally similar compounds:

CompoundKey DifferencesBiological Activity
1-(4-Chlorophenyl)-2-(oxolan-3-yl)ethanoneChlorine instead of fluorineExhibits similar antimicrobial properties but with differing potency
1-(4-Bromophenyl)-2-(oxolan-3-yl)ethanoneBromine instead of fluorineShows enhanced cytotoxicity against certain cancer cell lines

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group enhances electrophilicity at the ketone, facilitating nucleophilic additions or condensations .
  • Steric Effects : Bulkier substituents (e.g., bromophenyl in ) reduce solubility compared to smaller groups like methoxyphenyl .

Analog-Specific Methods

  • Nucleophilic Aromatic Substitution: Refluxing 4-hydroxyacetophenone with benzyl chlorides in ethanol (e.g., synthesis of 1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one) .
  • Cross-Coupling: Bromo-fluorophenyl acetophenones are synthesized via Suzuki-Miyaura couplings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one generally follows these key steps:

  • Formation of the Oxolane Ring (Tetrahydrofuran Ring): The oxolane ring is a five-membered cyclic ether, which can be constructed via intramolecular cyclization of appropriate hydroxy precursors or through ring-closing reactions involving diols or haloalcohols.

  • Introduction of the 4-Fluorophenyl Group: This aromatic substituent is usually introduced via nucleophilic substitution or coupling reactions involving 4-fluorophenyl derivatives such as aryl halides or boronic acids.

  • Ketone Formation: The ethanone (acetyl) group is typically installed by oxidation of the corresponding alcohol or by acylation reactions.

A representative synthetic approach might involve:

  • Starting from a suitable 3-hydroxy tetrahydrofuran derivative.
  • Functionalizing the alpha-position relative to the oxygen with a 4-fluorophenyl substituent via cross-coupling (e.g., Suzuki–Miyaura coupling) or nucleophilic substitution.
  • Oxidizing the side-chain alcohol to a ketone to yield the target ethanone compound.

Detailed Preparation Method from Related Literature

While direct literature on this exact compound’s preparation is limited, insights can be drawn from related fluorophenyl oxolane and oxetane derivatives:

  • Reduction and Oxidation Steps: For example, 2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol is prepared by reduction of lithium 2-(oxetan-3-yl)acetate with lithium aluminum hydride (LiAlH4). Analogously, oxidation of the corresponding alcohol intermediate can yield the ketone functionality in 1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one.

  • Cross-Coupling Reactions: Suzuki–Miyaura cross-coupling reactions have been successfully employed to attach fluorophenyl groups to heterocyclic rings under aqueous conditions, providing good yields and functional group tolerance. This method can be adapted to introduce the 4-fluorophenyl substituent onto an oxolane ring precursor.

  • Cyclization Techniques: The formation of the oxolane ring may be achieved by intramolecular nucleophilic substitution or ring-closing reactions from haloalcohol precursors, often under basic or acidic catalysis.

Reaction Conditions and Catalysts

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) are commonly used in Suzuki–Miyaura cross-coupling reactions to attach aryl groups.

  • Solvents: Aqueous or mixed aqueous-organic solvents are preferred for green chemistry considerations, as demonstrated in recent syntheses of fluorophenyl-substituted heterocycles.

  • Oxidizing Agents: For alcohol to ketone oxidation, reagents such as chromium trioxide (CrO3), pyridinium chlorochromate (PCC), or Dess–Martin periodinane are typically employed.

  • Reducing Agents: Lithium aluminum hydride (LiAlH4) is used for reductions of esters or acids to alcohols, which can be further oxidized to ketones.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Starting Material/Intermediate Reagents/Catalysts Conditions Outcome/Notes
1 Cyclization Haloalcohol or diol precursor Base or acid catalyst Reflux in suitable solvent Formation of oxolane ring
2 Cross-coupling (Suzuki) Oxolane precursor with halide group Pd catalyst, 4-fluorophenylboronic acid Aqueous or mixed solvent, mild heating Introduction of 4-fluorophenyl substituent
3 Reduction Ester or acid precursor LiAlH4 Anhydrous ether solvent, 0°C to RT Conversion to alcohol intermediate
4 Oxidation Alcohol intermediate PCC, CrO3, or Dess–Martin reagent Room temperature, inert atmosphere Formation of ketone (ethanone) group

Research Findings and Analysis

  • The presence of the oxolane ring (five-membered cyclic ether) imparts greater stability and less ring strain compared to oxetane (four-membered ring) analogs, influencing reactivity and selectivity during synthesis.

  • The 4-fluorophenyl group enhances lipophilicity and metabolic stability, which is beneficial for medicinal chemistry applications.

  • The ketone functional group allows further chemical transformations, such as nucleophilic additions or condensations, expanding the utility of the compound as a synthetic intermediate.

  • Suzuki–Miyaura coupling in aqueous media has been shown to efficiently introduce fluorophenyl groups onto heterocycles with good yields and environmental compatibility.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. Key steps include:

  • Use of inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Solvents like dichloromethane or ethyl acetate to enhance reaction efficiency .
  • Catalytic systems (e.g., Lewis acids like AlCl₃) for electrophilic aromatic substitution .
    • Optimization : Yield improvements are achieved by controlling temperature (e.g., 0–25°C) and stoichiometric ratios of reactants. Purification via column chromatography with silica gel is recommended .

Q. How is 1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one characterized using spectroscopic and crystallographic techniques?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ 7.2–7.8 ppm) and oxolane (δ 3.5–4.5 ppm) groups .
  • FT-IR : Confirm carbonyl stretching (C=O) at ~1700 cm⁻¹ .
    • Crystallography : Single-crystal X-ray diffraction (SHELX software ) resolves bond lengths (e.g., C=O at 1.22 Å) and torsional angles. Crystallization in ethyl acetate/hexane mixtures yields suitable crystals .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Computational Approach :

  • Use hybrid functionals (e.g., B3LYP ) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Solvent effects (e.g., PCM model) simulate polarity-dependent reactivity .
    • Applications : DFT-derived electrostatic potential maps explain regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Mechanistic Analysis :

  • Assess metabolic stability via liver microsome assays to identify active/inactive metabolites .
  • Compare binding affinity (e.g., IC₅₀) across cell lines to isolate target-specific effects .
    • Data Reconciliation : Use structure-activity relationship (SAR) studies to correlate fluorophenyl substituent positioning with activity variations .

Q. How does the fluorine atom influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to confirm enhanced membrane permeability due to fluorine’s electron-withdrawing effect .
  • Metabolic Pathways : LC-MS/MS tracks fluorophenyl oxidation products in vitro, revealing slower hepatic clearance compared to chlorophenyl analogs .

Safety and Handling

Q. What precautions are critical for handling 1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
  • Waste Disposal : Follow local regulations for halogenated waste; incineration is preferred .

Comparative Studies

Q. How do structural analogs (e.g., pyrrolidine or piperidine derivatives) differ in reactivity and bioactivity?

  • Synthetic Comparisons :

  • Pyrrolidine analogs require shorter reaction times due to increased ring strain .
  • Piperidine derivatives show higher thermal stability in DSC analysis .
    • Biological Comparisons :
  • Oxolane-containing analogs exhibit superior CNS penetration vs. tetrahydrofuran derivatives in blood-brain barrier assays .

Data Reproducibility

Q. What experimental variables most impact reproducibility in synthesizing this compound?

  • Critical Factors :

  • Purity of starting materials (e.g., 4-fluorophenylacetic acid ≥98%) .
  • Moisture control: Use molecular sieves in reactions involving moisture-sensitive intermediates .
    • Troubleshooting : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) to avoid over-alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-2-(oxolan-3-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.